InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2
. 2-(3-Hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of a hydroxy group and a nitrile group attached to a benzene ring. Its chemical formula is and it is identified by the CAS number 25263-44-9. This compound exhibits unique properties due to the combination of functional groups, making it valuable in various scientific fields, particularly in organic synthesis and medicinal chemistry .
2-(3-Hydroxyphenyl)acetonitrile falls under the category of nitriles and phenolic compounds. It is classified based on its functional groups: the hydroxy group contributes to its reactivity in substitution reactions, while the nitrile group allows for further transformations such as reduction to amines or hydrolysis to carboxylic acids .
The synthesis of 2-(3-Hydroxyphenyl)acetonitrile typically involves several methods, primarily focusing on the reaction of hydroxybenzyl alcohols with hydrogen cyanide.
2-(3-Hydroxyphenyl)acetonitrile is versatile in its reactivity, undergoing various chemical transformations:
The mechanism of action for 2-(3-Hydroxyphenyl)acetonitrile primarily revolves around its ability to act as an intermediate in organic synthesis. The presence of both hydroxy and nitrile groups facilitates diverse pathways for functionalization:
Relevant data includes:
2-(3-Hydroxyphenyl)acetonitrile has several notable applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0